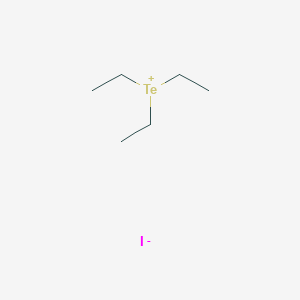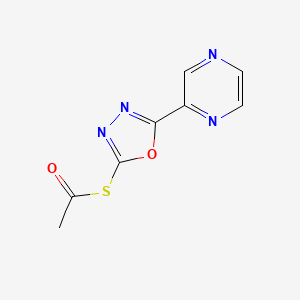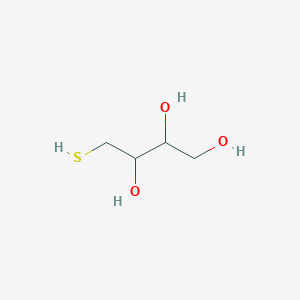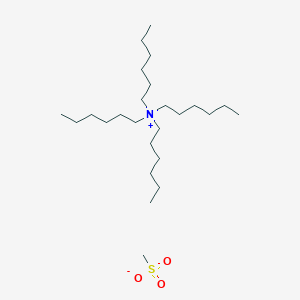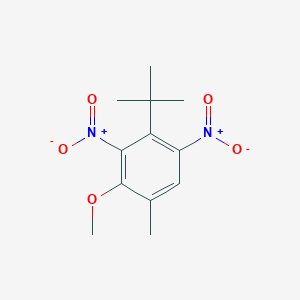
Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with various functional groups, including tert-butyl, methoxy, methyl, and dinitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- typically involves multiple steps. One common approach is the nitration of a precursor compound, such as 2-(1,1-dimethylethyl)-4-methoxy-5-methylbenzene, using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents and the potential for explosive reactions.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Depending on the electrophile used, various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1,4-bis(1,1-dimethylethyl)- .
- Benzene, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-1-(1-methylethyl)- .
Uniqueness
Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- is unique due to the specific combination of functional groups on the benzene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
99758-79-9 |
|---|---|
Fórmula molecular |
C12H16N2O5 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
4-tert-butyl-2-methoxy-1-methyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C12H16N2O5/c1-7-6-8(13(15)16)9(12(2,3)4)10(14(17)18)11(7)19-5/h6H,1-5H3 |
Clave InChI |
YHFKPMJWBHTUDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1OC)[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
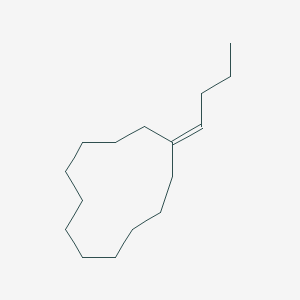
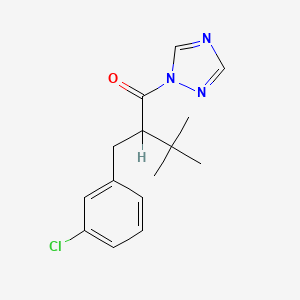
![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
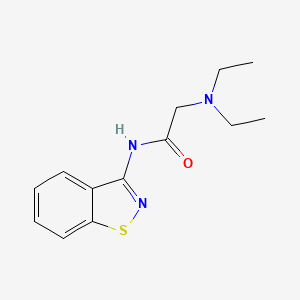
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
